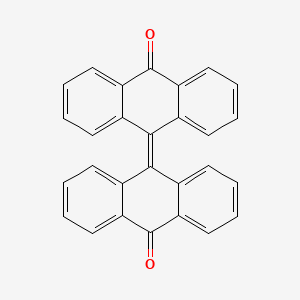

Bianthrone

Description

Properties

IUPAC Name |

10-(10-oxoanthracen-9-ylidene)anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRGKWPEVFJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059994 | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-85-5 | |

| Record name | Bianthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bianthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodianthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R67P666M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photochromic Properties of Bianthrone

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bianthrone, a sterically overcrowded aromatic compound, is a classical example of a photochromic molecule, exhibiting reversible changes in color upon exposure to light. This phenomenon, first reported in 1950, involves the transformation between different isomeric states, each with distinct spectroscopic properties. This technical guide provides a comprehensive overview of the photochromic mechanism of this compound, summarizes key quantitative data from spectroscopic and kinetic studies, details common experimental protocols for its investigation, and discusses the influence of environmental factors on its behavior.

The Photochromic Mechanism of this compound

The photochromism of this compound is a complex process involving several distinct chemical species and conformational isomers. The primary species are designated as the A, B, and C forms.

-

Form A (The Stable Form): In the ground state, this compound exists as the stable 'A' form. This form is a mixture of two conformers in equilibrium: a folded (anti-folded) and a twisted conformation.[1][2] The energy difference between these conformers is generally small, but can be influenced by substitution and the solvent environment.[1] The introduction of methoxy groups, for instance, can reduce the energy difference, creating a bistable system.[1] Form A is typically yellow and absorbs in the UV-visible region.

-

Photoisomerization to Forms B and C: Upon irradiation with UV or visible light, the stable A form is excited to its singlet (S1) or triplet (T1) state. These excited states then lead to the formation of two distinct, unstable, and more deeply colored photoisomers, B and C.

-

Isomer C: The major primary photoproduct, the C isomer, is a 4a,4b-dihydrophenanthrene-type cyclic species formed via the singlet excited state.[3]

-

Isomer B: The B isomer is formed from the triplet manifold.

-

These photoisomers, particularly the B form, are responsible for the dramatic color change, often appearing green or blue, with strong absorption bands in the visible region (around 640-680 nm). Both B and C isomers are thermally unstable and will revert to the stable A form in the dark. This thermal reversion is a first-order kinetic process.

-

Irreversible Photochemistry: In addition to the reversible photochromism, this compound can undergo irreversible photochemical reactions, especially in the presence of oxygen. These secondary reactions can lead to the formation of degradation products like helianthrone and mesonaphthothis compound.

The overall photochromic and thermochromic cycle of this compound is depicted in the following pathway diagram.

Caption: Photochromic pathway of this compound showing isomers A, B, and C.

Quantitative Data on this compound Photochromism

The quantitative characterization of this compound's photochromic properties is essential for its application. Data is highly dependent on the specific this compound derivative, solvent, and temperature. The following tables summarize representative data found in the literature.

Table 1: Spectroscopic Properties of this compound Isomers

| Isomer | Conformation/State | Typical λmax (nm) | Solvent/Condition | Reference |

| A | Ground State | ~430 | Various | |

| B | Photoisomer | 640 - 680 | Various | |

| C | Cyclic Photoisomer | 435, 460 | Various |

Table 2: Kinetic and Thermodynamic Parameters

| Process | Parameter | Value | Conditions | Reference |

| Thermal Fading (B → A) | Activation Energy (Ea) | 3.4 ± 0.2 kcal/mol | Not specified | |

| Thermal Fading (B → A) | Activation Energy (Ea) | 3.55 ± 0.15 kcal/mol | Not specified | |

| Isomerization Equilibrium | Energy Difference (ΔE) | Varies with solvent viscosity | Tetramethoxy-substituted |

Note: Quantum yield (Φ) is a critical parameter, defined as the ratio of the number of molecules undergoing a specific event (e.g., isomerization) to the number of photons absorbed. Specific quantum yields for this compound isomerization are highly variable and depend on the derivative and experimental conditions.

Experimental Protocols for Studying Photochromism

Investigating the photochromic properties of this compound involves a combination of spectroscopic and kinetic techniques to monitor the transformations and characterize the species involved.

A. UV-Visible (UV-Vis) Spectroscopy

-

Principle: This is the primary technique used to monitor the photochromic process. The different isomers (A, B, C) have distinct absorption spectra. By measuring the change in absorbance at specific wavelengths over time, one can follow the formation and decay of each species.

-

Methodology:

-

A solution of the this compound compound is prepared in a suitable solvent and placed in a cuvette inside a spectrophotometer.

-

An initial absorption spectrum (the "dark" spectrum) of the stable A form is recorded.

-

The solution is irradiated in-situ with a UV or visible light source (e.g., a mercury lamp with filters or a laser) for a specific duration to generate the photoisomers.

-

Absorption spectra are recorded immediately after irradiation and at subsequent time intervals to monitor the thermal back-reaction (fading) to the A form.

-

Kinetic analysis of the absorbance decay provides rate constants and activation parameters for the thermal process.

-

B. Flash Photolysis

-

Principle: This technique is used to study fast photochemical reactions and the transient species involved. It provides information on processes occurring on timescales from picoseconds to milliseconds.

-

Methodology:

-

The sample is excited with a short, high-intensity light pulse (the "pump" or "flash") from a laser. This pulse rapidly generates a high concentration of the excited state and subsequent photoisomers.

-

A second, weaker light beam (the "probe") is passed through the sample at a variable time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of time, providing a kinetic trace of the rise and decay of the transient species.

-

By varying the probe wavelength, a complete time-resolved spectrum of the transient isomers can be constructed.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR is a powerful tool for the structural elucidation of the different isomers. It provides detailed information about the molecular structure and conformation.

-

Methodology:

-

A solution of the this compound is prepared in a deuterated solvent in an NMR tube.

-

The NMR tube can be irradiated with light at low temperatures to trap and stabilize the photoisomers, allowing for their structural characterization.

-

Variable temperature (VT) NMR studies can be performed to investigate the equilibrium between the folded and twisted conformers of the A form.

-

The following diagram illustrates a typical workflow for the comprehensive investigation of a photochromic molecule like this compound.

Caption: Experimental workflow for investigating this compound photochromism.

Conclusion

This compound and its derivatives remain fundamentally important compounds in the field of photochromism. The interplay between their folded and twisted ground-state conformers, coupled with the distinct photochemical pathways from the singlet and triplet excited states, creates a rich and complex system. A thorough understanding of its photochromic properties, achieved through detailed spectroscopic and kinetic analysis, is crucial for harnessing its potential in the development of light-responsive materials, molecular switches, and other advanced applications. The influence of solvent viscosity and steric factors offers further avenues for tuning its behavior for specific technological or therapeutic goals.

References

Bianthrone: A Technical Guide to its Discovery, Properties, and Chromic Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bianthrone (10,10'-bianthracen-9(10H)-one) is a fascinating polycyclic aromatic hydrocarbon that holds a significant place in the history of organic chemistry. Its unique structural features and dynamic behavior, particularly its photochromic and thermochromic properties, have captivated scientists for over a century. This technical guide provides an in-depth exploration of the discovery, historical research, chemical properties, and experimental protocols related to this compound, tailored for an audience of researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Research

The story of this compound begins in the early 20th century with the pioneering work of German chemist Roland Scholl . In 1901 , Scholl first reported the synthesis of this compound, a discovery that laid the groundwork for future investigations into the intriguing properties of this molecule. His initial synthesis marked a significant achievement in the field of polycyclic aromatic compounds.

Decades later, in the mid-20th century, the research on this compound took a significant turn with the work of Yehuda Hirshberg . In 1950 , Hirshberg's investigation into the light-induced reversible color change of this compound led him to coin the term "photochromism ." This phenomenon, where a compound undergoes a reversible change in color upon exposure to light, became a central theme in the study of this compound and its derivatives. Hirshberg's work opened up new avenues of research into the photochemistry of organic molecules and laid the foundation for the development of light-sensitive materials.

The historical research on this compound has largely revolved around understanding the mechanism of its photochromism and thermochromism. It was discovered that this compound exists in two stable conformational isomers: a ground-state, non-planar "folded" form (A-form) and a higher-energy, nearly planar "twisted" form (B-form). The transition between these two forms is responsible for the observed color change.

Chemical and Physical Properties

This compound is a yellow crystalline solid with the molecular formula C₂₈H₁₆O₂. It is sparingly soluble in common organic solvents. The key to its unique properties lies in its molecular structure, which consists of two anthrone moieties connected by a central carbon-carbon double bond. This central bond is highly crowded, leading to the existence of the distinct A and B conformers.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 384.43 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline powder | |

| Melting Point | 300 °C | [1] |

| Solubility | Sparingly soluble in organic solvents | |

| UV-Vis (A-form) | ~394 nm | |

| UV-Vis (B-form) | ~650-680 nm | |

| ¹H NMR (CDCl₃, ppm) | δ 7.24 (s, 16H) | [2] |

| ¹³C NMR (CDCl₃, ppm) | δ 183.9, 139.9, 133.1, 129.0, 128.8, 128.5, 127.4, 127.2, 126.9, 126.7, 126.5, 126.3, 126.1, 125.9 | --INVALID-LINK-- |

| Enthalpy Difference (A→B) | ~3-5 kcal/mol | [3] |

| Activation Energy (A→B) | Varies with solvent and substitution | [3] |

Experimental Protocols

Original Synthesis of this compound (Scholl, 1901)

Modern Synthesis of this compound from Anthrone

A convenient one-step synthesis of this compound from commercially available anthrone has been developed.[1]

Materials:

-

Anthrone

-

Molecular Iodine (I₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve anthrone in dichloromethane in a round-bottom flask.

-

Add molecular iodine and DBU to the solution at room temperature.

-

Stir the reaction mixture in the dark.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction and purify the product by column chromatography to yield this compound.

Investigation of Photochromism

The photochromic behavior of this compound can be investigated using UV-Vis spectroscopy.

Materials:

-

This compound

-

A suitable solvent (e.g., toluene)

-

Quartz cuvette

-

UV lamp (for irradiation)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Record the initial UV-Vis absorption spectrum of the solution. This will show the characteristic absorption of the A-form.

-

Irradiate the solution in the quartz cuvette with a UV lamp for a specific period.

-

Immediately record the UV-Vis absorption spectrum of the irradiated solution. A new absorption band in the visible region (around 650-680 nm) will appear, corresponding to the B-form.

-

Monitor the thermal reversion by recording spectra at regular intervals in the dark. The absorption band of the B-form will decrease as it converts back to the A-form.

Visualizations

Caption: Conformational isomerization of this compound between the folded (A) and twisted (B) forms.

Caption: Experimental workflow for the synthesis of this compound and the investigation of its photochromism.

References

An In-depth Technical Guide to the Synthesis of the Bianthrone Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental synthetic strategies for constructing the bianthrone core, a recurring motif in various natural products and a scaffold of interest in medicinal chemistry. We will delve into the primary synthetic methodologies, offering detailed experimental protocols and comparative data to inform research and development efforts.

Core Synthetic Strategies

The synthesis of the this compound core predominantly relies on the oxidative coupling of anthrone precursors. Alternative approaches, such as photochemical dimerization and Diels-Alder reactions, offer additional synthetic routes. This guide will focus on the most prevalent and practical methods.

Oxidative Coupling of Anthrone

The most direct and widely employed method for synthesizing the this compound core is the oxidative dimerization of anthrone. This approach involves the removal of two hydrogen atoms from two molecules of anthrone to form a C-C bond at the C10 and C10' positions. Various oxidizing agents have been successfully utilized for this transformation.

Ferric chloride is a common and effective reagent for the oxidative coupling of anthrones. The reaction proceeds through a radical mechanism, where Fe(III) acts as a one-electron oxidant.

Experimental Protocol: Synthesis of 10,10'-Bianthrone using Ferric Chloride

-

Materials: Anthrone, Ferric Chloride (anhydrous), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

To a solution of anthrone (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen), add a solution of anhydrous ferric chloride (2.2 eq) in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 10,10'-bianthrone.

-

A convenient one-step synthesis of 10,10'-bianthrone from anthrone can be achieved using molecular iodine in the presence of the non-nucleophilic base DBU.[1] This method is performed under mild, dark conditions at room temperature.[1]

Experimental Protocol: Synthesis of 10,10'-Bianthrone using Iodine and DBU

-

Materials: Anthrone, Molecular Iodine (I₂), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dichloromethane (DCM).

-

Procedure:

-

In a flask protected from light, dissolve anthrone (1.0 eq) in dichloromethane (0.1 M).

-

Add molecular iodine (1.1 eq) to the solution and stir for 10 minutes.

-

Add DBU (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Continue stirring in the dark for 12-16 hours. Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 10,10'-bianthrone.

-

Photochemical Dimerization

The this compound core can also be synthesized through the photochemical dimerization of anthrone derivatives. This method involves the irradiation of an anthrone solution, typically with UV light, to induce a [2+2] cycloaddition, which upon rearrangement, can lead to the this compound structure. The specific outcome of the photochemical reaction can be influenced by the solvent and the presence of sensitizers.[2]

Experimental Protocol: Photochemical Synthesis of this compound

-

Materials: Anthrone, Benzene (spectroscopic grade), UV photoreactor.

-

Procedure:

-

Prepare a dilute solution of anthrone in benzene (e.g., 0.01 M) in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes.

-

Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) for 24-48 hours at room temperature.

-

Monitor the formation of the product by UV-Vis spectroscopy or TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

-

Quantitative Data Summary

The efficiency of the synthetic methods for the this compound core can be compared based on their reported yields.

| Synthetic Method | Oxidizing/Promoting Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Oxidative Coupling | Ferric Chloride (FeCl₃) | Dichloromethane | Room Temp. | 4 - 6 | Moderate to High |

| Oxidative Coupling | Iodine (I₂) / DBU | Dichloromethane | Room Temp. | 12 - 16 | Good |

| Photochemical Dimerization | UV light | Benzene | Room Temp. | 24 - 48 | Variable |

Note: Yields can vary depending on the specific substrate and reaction conditions.

Logical Workflow for this compound Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of a this compound derivative.

References

The Intricate World of Bianthrone Derivatives: A Technical Guide to Their Fundamental Characteristics

For Researchers, Scientists, and Drug Development Professionals

Bianthrone and its derivatives represent a fascinating class of overcrowded ethylenes that have captivated chemists for decades. Their unique stereochemical and electronic properties give rise to a range of stimuli-responsive behaviors, most notably photochromism and thermochromism. This technical guide provides an in-depth exploration of the core characteristics of this compound derivatives, detailing their synthesis, photophysical properties, and potential applications, with a focus on quantitative data and experimental methodologies.

Core Concepts: The Dichotomy of Form and Color

At the heart of this compound's remarkable properties lies the equilibrium between two distinct stereoisomers: the ground-state A-form and the higher-energy B-form .

-

A-Form (Thermochromic Form): This is the thermodynamically stable, non-planar, and typically colorless or pale-yellow form. It exists in a folded or bent conformation.

-

B-Form (Photochromic Form): This is a twisted, more planar, and colored (often green or blue) isomer. It is formed upon thermal or photochemical stimulation of the A-form.

The reversible transformation between these two forms is the basis for the thermochromic and photochromic behavior of this compound derivatives.[1] This switching capability has positioned them as promising candidates for molecular switches and other advanced applications.[2]

Synthesis of the this compound Core

The synthesis of this compound derivatives often starts from anthrone precursors. A common and straightforward method involves the oxidative dimerization of anthrone.

Experimental Protocol: One-Step Synthesis of 10,10'-Bianthrone from Anthrone

This protocol describes a convenient one-step synthesis of 10,10'-bianthrone from commercially available anthrone.

Materials:

-

Anthrone

-

Molecular Iodine (I₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve anthrone in dichloromethane in a round-bottom flask.

-

Add molecular iodine (I₂) to the solution.

-

Add DBU to the mixture at room temperature in the dark.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the 10,10'-bianthrone product can be isolated and purified using standard techniques such as column chromatography.

Note: An alternative photochemical method involves the irradiation of a dichloromethane/benzene solution of anthrone and molecular bromine, which leads to the formation of 4,11-bisanthenequinone.[3]

Photophysical Characteristics

The photophysical properties of this compound derivatives are intrinsically linked to their photochromic behavior. Upon irradiation with UV or visible light, the A-form can be converted to the B-form, leading to a significant change in the absorption spectrum.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for representative this compound and related benzanthrone derivatives. It is important to note that comprehensive and comparative data for a wide range of this compound derivatives is still an active area of research.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| 3-N-(N',N'-Dimethylformamidino) benzanthrone | Chloroform | 450 | 550 | - | 2.8 |

| 3-N-(N',N'-Diethylacetamidino) benzanthrone | Chloroform | 460 | 560 | - | 3.2 |

| 3-morpholinobenzanthrone | Chloroform | 470 | 570 | - | 3.5 |

Data for benzanthrone derivatives is included to provide context on the photophysical properties of related structures.

Experimental Workflow for Photochromic Characterization

The characterization of the photochromic properties of this compound derivatives involves a series of spectroscopic and kinetic measurements. A typical experimental workflow is outlined below.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound derivatives as bioactive molecules, particularly as antimicrobial and antitumor agents. While the precise mechanisms of action are still under investigation for many derivatives, some studies on related polycyclic aromatic compounds suggest interference with key cellular signaling pathways.

Antimicrobial Activity

Some this compound derivatives isolated from natural sources have demonstrated selective activity against Gram-positive bacteria.[4][5] The specific molecular targets and signaling pathways involved in this antimicrobial action are an active area of research.

Antitumor Activity

The antitumor potential of compounds with structures related to bianthrones has been linked to the induction of apoptosis (programmed cell death). One of the critical signaling pathways often implicated in the regulation of apoptosis is the PI3K/Akt pathway.

Disclaimer: This diagram represents a generalized pathway that is a common target for antitumor agents. The specific interactions of this compound derivatives with this pathway require further experimental validation.

Future Directions

The field of this compound chemistry is ripe for further exploration. The development of new synthetic methodologies will enable the creation of a wider library of derivatives with tailored photophysical and biological properties. A deeper understanding of the structure-property relationships will be crucial for the rational design of bianthrones for specific applications, from high-density optical data storage to novel therapeutic agents. Continued investigation into their mechanisms of biological activity will be paramount for translating their potential into tangible benefits in medicine and materials science.

References

- 1. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial bianthrones from the crinoid Heterometra sp. - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antimicrobial bianthrones from the crinoid Heterometra sp - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Bianthrone Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bianthrone, a sterically hindered aromatic alkene, serves as a quintessential model for studying photochromism and thermochromism. Its existence as two stable and interconvertible conformational isomers—the folded (A-isomer) and the twisted (B-isomer)—underpins its unique spectroscopic behavior. This technical guide provides a comprehensive overview of the distinct spectroscopic properties of these isomers, detailing the experimental protocols for their characterization and the underlying mechanisms of their interconversion. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers in materials science, drug development, and related scientific fields.

Introduction

This compound (Δ9,9'-biacridinylidene) is a molecule of significant interest due to its pronounced photochromic and thermochromic properties.[1] These phenomena arise from the reversible isomerization between two distinct conformational states: the thermodynamically stable, non-planar, folded 'A-isomer' and the metastable, twisted 'B-isomer'.[2] The steric hindrance around the central carbon-carbon double bond forces the anthrone moieties to adopt these non-planar conformations.

The A-isomer is the ground state and is typically colorless or pale yellow. Upon photo-irradiation or heating, it can overcome an energy barrier to convert into the B-isomer, which is colored and absorbs light at longer wavelengths.[2][3] This reversible transformation makes this compound and its derivatives promising candidates for applications in molecular switches, optical data storage, and smart materials. Understanding the detailed spectroscopic properties and the dynamics of interconversion between the A and B isomers is crucial for the rational design of novel photoresponsive materials.

Isomer Structures and Interconversion

The two primary isomers of this compound are the A-isomer (folded) and the B-isomer (twisted). The A-isomer possesses a folded, butterfly-like conformation, while the B-isomer has a more planar yet twisted structure around the central ethylene bridge.

The interconversion between these two states can be triggered by light (photochromism) or heat (thermochromism). The process can be summarized as follows:

-

Photo-excitation: Absorption of a photon of appropriate energy by the A-isomer populates an excited state, from which it can relax to the B-isomer conformation.

-

Thermal Isomerization: At elevated temperatures, the A-isomer can gain sufficient thermal energy to overcome the activation barrier for conversion to the B-isomer.

-

Reversion: The metastable B-isomer can revert to the more stable A-isomer either thermally or photochemically.

Spectroscopic Properties

The distinct geometries of the A and B isomers give rise to significantly different electronic and, consequently, spectroscopic properties. The folded nature of the A-isomer results in a disruption of π-conjugation across the central double bond, leading to absorption in the ultraviolet region. In contrast, the more planar (though twisted) B-isomer exhibits extended conjugation, resulting in a bathochromic shift of its absorption maximum into the visible region.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for the unsubstituted this compound isomers. It is important to note that specific values can vary depending on the solvent and temperature.

| Property | A-Isomer (Folded) | B-Isomer (Twisted) | Reference(s) |

| Absorption Maximum (λmax) | ~380 - 420 nm | Broad absorption, ~600 - 700 nm | [3] |

| Molar Absorptivity (ε) | Data not readily available in summarized form. | Data not readily available in summarized form. | |

| Emission Maximum | Fluorescence data not typically reported. | Fluorescence data not typically reported. | |

| Photoisomerization Quantum Yield (ΦA→B) | Wavelength and solvent dependent. | Not applicable. | |

| Excited-State Lifetime (τ) | Picosecond range. | Evolves within ~10 ps after excitation (for substituted this compound). |

Experimental Protocols

A comprehensive understanding of the spectroscopic properties of this compound isomers relies on robust experimental methodologies for their synthesis, separation, and characterization.

Synthesis of this compound

This compound is typically synthesized by the reductive coupling of anthrone. A general procedure is outlined below:

Materials:

-

Anthrone

-

Tin (granulated)

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Benzene

-

Petroleum ether

Procedure:

-

A mixture of anthrone and granulated tin is prepared in a round-bottom flask fitted with a reflux condenser.

-

Glacial acetic acid is added to the flask, and the mixture is heated to boiling.

-

Concentrated hydrochloric acid is added portion-wise over a period of several hours while maintaining reflux.

-

After the addition is complete, the reaction mixture is cooled, and the crude product is collected by filtration.

-

The crude product is washed with water and dried.

-

Purification is achieved by recrystallization from a mixture of benzene and petroleum ether.

Separation and Isolation of Isomers

The separation of the A and B isomers can be challenging due to the thermal lability of the B-isomer. Low-temperature techniques are often required.

-

Low-Temperature Chromatography: Column chromatography at low temperatures (-20 to -40 °C) using silica gel can be employed to separate the isomers. A non-polar eluent system is typically used.

-

Preparative Thin-Layer Chromatography (TLC): For smaller scales, preparative TLC on silica gel plates at low temperatures can be an effective separation method.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy:

-

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Solutions of the separated isomers are prepared in a suitable solvent (e.g., hexane, toluene, or dichloromethane) in quartz cuvettes.

-

Measurement: Absorption spectra are recorded over a range of approximately 250 nm to 800 nm. For studying the interconversion, the sample can be irradiated in-situ with a light source of appropriate wavelength, or the temperature of the sample holder can be controlled.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Sample Preparation: Samples can be analyzed as solids (KBr pellets or using an ATR accessory) or in solution using an appropriate IR-transparent solvent and cell.

-

Measurement: FTIR spectra are typically recorded from 4000 to 400 cm-1. Differences in the vibrational modes, particularly in the fingerprint region, can be used to distinguish between the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: Samples of the separated isomers are dissolved in a deuterated solvent (e.g., CDCl3, toluene-d8).

-

Measurement: 1H and 13C NMR spectra are acquired. The different spatial arrangements of the protons and carbons in the A and B isomers lead to distinct chemical shifts and coupling patterns, allowing for their unambiguous identification. Low-temperature NMR can be used to study the isomers in situ.

Transient Absorption Spectroscopy:

-

Instrumentation: A pump-probe transient absorption spectrometer with picosecond or femtosecond time resolution.

-

Principle: An ultrashort laser pulse (the pump) excites the sample (A-isomer), and a second, time-delayed pulse (the probe) measures the absorption of the transient species formed (excited states, B-isomer). By varying the delay between the pump and probe pulses, the formation and decay kinetics of the transient species can be monitored.

-

Measurement: This technique is crucial for determining the excited-state lifetimes and the kinetics of the A to B isomerization.

Conclusion

The distinct spectroscopic properties of the folded (A) and twisted (B) isomers of this compound provide a rich platform for fundamental studies in photochemistry and for the development of advanced photoresponsive materials. This guide has summarized the key spectroscopic data and detailed the essential experimental protocols for the synthesis, separation, and characterization of these isomers. A thorough understanding of these principles and techniques is paramount for researchers and professionals aiming to harness the potential of this compound and its derivatives in various scientific and technological applications. The continued investigation into the nuanced spectroscopic behavior of this compound will undoubtedly pave the way for the design of next-generation molecular devices with tailored photo- and thermo-responsive functionalities.

References

An In-depth Technical Guide on the Conformational Equilibrium of Bianthrone in Solution

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Dynamic Nature of Bianthrone

This compound is a fascinating polycyclic aromatic hydrocarbon that exhibits a unique form of structural dynamism known as conformational isomerism. In solution, this compound exists in a dynamic equilibrium between two primary conformers: a folded, non-planar form (A-form) and a twisted, more planar form (B-form). This equilibrium is not static and can be influenced by a variety of external stimuli, including temperature, light, and pressure, leading to observable chromic phenomena.[1]

-

Thermochromism: A reversible change in color upon temperature variation.

-

Photochromism: A reversible change in color induced by light.

-

Mechanochromism: A reversible change in color in response to mechanical pressure.

The interconversion between the A and B forms is the molecular basis for these properties, making this compound and its derivatives promising candidates for applications such as molecular switches, data storage, and smart materials.

The two conformers possess distinct spectroscopic signatures, which is the key to studying their equilibrium. The A-form is typically yellow and displays absorption bands at wavelengths below 300 nm and around 394 nm. In contrast, the B-form is green and is characterized by a distinct absorption band in the visible region, typically around 650-680 nm. The intensity of these absorption bands provides a direct measure of the relative populations of the two conformers at equilibrium.

Quantitative Analysis of the Conformational Equilibrium

The position of the conformational equilibrium is described by the equilibrium constant (Keq), which is the ratio of the concentration of the twisted B-form to the folded A-form ([B]/[A]). The thermodynamic parameters of the isomerization, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide a deeper understanding of the factors driving the equilibrium.

While extensive data for this compound itself is dispersed across various studies, the following table presents representative thermodynamic data for a functionally similar bistricyclic aromatic ene (BAE), a boron-silicon hybrid, which illustrates the typical magnitudes of these parameters.

| Compound | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG @ 298 K (kJ/mol) |

| Boron-Silicon Hybrid BAE | Toluene | +1.16 | -15.4 | +3.43 |

Data obtained from a study on a boron-silicon hybrid bistricyclic aromatic ene, a compound class to which this compound belongs.

Experimental Protocols for Studying the Equilibrium

The conformational equilibrium of this compound is primarily investigated using spectroscopic techniques, particularly variable-temperature UV-Vis and NMR spectroscopy. Computational modeling is also a powerful tool for understanding the energetics and structures of the conformers.

Variable-Temperature UV-Vis Spectroscopy

This technique is used to determine the thermodynamic parameters of the A ⇌ B equilibrium by measuring the change in absorbance of the B-form's characteristic band (around 650-680 nm) as a function of temperature.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be optimized to give a measurable absorbance for the B-form at the highest temperature to be studied.

-

Spectrometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Acquisition:

-

Record the UV-Vis spectrum of the solution at a series of temperatures, allowing the sample to equilibrate at each temperature before measurement. A typical temperature range would be from room temperature to the boiling point of the solvent, or as high as the equipment allows.

-

At each temperature, record the absorbance at the λmax of the B-form.

-

-

Data Analysis (van't Hoff Analysis):

-

Calculate the equilibrium constant (Keq) at each temperature. Assuming the molar absorptivity (ε) of the B-form is constant over the temperature range, Keq can be approximated from the absorbance (A) and the initial concentration of this compound ([Total]):

-

Keq = [B]/[A] = A / (ε * l * ([Total] - [B]))

-

Where l is the path length of the cuvette. A more rigorous approach involves methods to determine the concentrations of both species.

-

-

Plot ln(Keq) versus 1/T (in Kelvin).

-

The slope of the resulting line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant.

-

ΔG can then be calculated at any temperature using the equation: ΔG = ΔH - TΔS.

-

Variable-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

VT-NMR spectroscopy allows for the direct observation and quantification of the two conformers in solution. The equilibrium constant can be determined from the relative integrals of signals corresponding to each conformer. Furthermore, dynamic NMR (DNMR) line-shape analysis can provide kinetic information about the rate of interconversion.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent.

-

NMR Experiment:

-

Acquire a series of 1H NMR spectra at different temperatures. It is crucial to allow the sample to reach thermal equilibrium at each temperature before acquiring the spectrum (typically 10-20 minutes).

-

Identify distinct signals for the A-form and B-form. These may be in the aromatic region or, if applicable, from substituent groups.

-

-

Equilibrium Constant Determination:

-

At each temperature where the exchange is slow on the NMR timescale (separate signals are observed), carefully integrate the signals corresponding to the A-form and B-form.

-

The equilibrium constant (Keq) is the ratio of the integral of the B-form signals to the integral of the A-form signals.

-

-

Kinetic Analysis (Eyring Plot):

-

At higher temperatures, the signals for the two conformers may broaden and eventually coalesce into a single peak. This is due to the increased rate of interconversion.

-

By analyzing the line shape of the exchanging signals at different temperatures (line-shape analysis), the rate constant (k) for the interconversion can be determined at each temperature.

-

Plot ln(k/T) versus 1/T. The slope of this Eyring plot is -ΔH‡/R and the intercept is (ΔS‡/R) + ln(kB/h), where ΔH‡ and ΔS‡ are the enthalpy and entropy of activation, respectively, kB is the Boltzmann constant, and h is the Planck constant.

-

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for complementing experimental studies.

Methodology:

-

Structure Optimization: Build the initial structures of the folded (A-form) and twisted (B-form) conformers of this compound. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Transition State Search: To investigate the kinetics of the interconversion, perform a transition state search to locate the saddle point connecting the A and B conformers. This allows for the calculation of the activation energy barrier.

-

Solvent Effects: To model the behavior in solution, incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) into the calculations.

Visualizing the Process: Diagrams and Workflows

Stimuli-Response Pathway

The following diagram illustrates the relationship between external stimuli and the conformational and chromic changes in this compound.

Caption: Stimuli-induced conformational and color change in this compound.

Experimental Workflow for Thermodynamic Analysis

This diagram outlines the general workflow for determining the thermodynamic parameters of the this compound conformational equilibrium.

References

An In-depth Technical Guide to the Molecular Switching Behavior of Bianthrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular switching behavior of bianthrone, a stimuli-responsive molecule with significant potential in the development of molecular-scale electronic devices and smart materials. This document details the photochromic and thermochromic properties of this compound, outlining the structural changes and the associated spectroscopic signatures. Experimental protocols for the synthesis and characterization of this compound's switching behavior are provided, along with a summary of key quantitative data.

Core Concepts: The Isomerization of this compound

This compound (C₂₈H₁₆O₂) is a sterically hindered aromatic ketone that exists as a dynamic equilibrium between two primary conformers: the thermodynamically stable, folded A-form and the metastable, twisted B-form .[1] This conformational flexibility is the basis for its remarkable molecular switching properties, which can be triggered by external stimuli such as light (photochromism) and heat (thermochromism).

The A-form is characterized by a non-planar, puckered central ring structure, resulting in a yellow appearance. In contrast, the B-form adopts a more planar, twisted conformation, leading to a distinct green color.[2] The reversible interconversion between these two states forms the basis of a molecular switch, where the molecule's properties, including its color and electrical conductance, can be modulated.

Quantitative Data on this compound's Switching Behavior

The following tables summarize the key quantitative parameters associated with the photochromic and thermochromic behavior of this compound.

| Parameter | A-Form (Folded) | B-Form (Twisted) | Reference |

| Appearance | Yellow | Dark Green | [2] |

| Absorption Maxima (λmax) | ~394 nm (n-π), <300 nm (π-π) | ~650 nm or 680 nm | [2] |

| Molar Absorptivity (ε) | Not explicitly reported in searched literature. | Not explicitly reported in searched literature. |

Table 1: Spectroscopic Properties of this compound Isomers

| Parameter | Value | Reference |

| Photoisomerization Quantum Yield (Φ) | For this compound derivatives, reported to be in the range of 0.45–0.88. Specific value for this compound not found. | [3] |

| Activation Energy (Ea) for Thermal Isomerization | For related azobenzene derivatives, values range from 84–104 kJ/mol. Specific value for this compound not found. | |

| Rate Constant (k) for Thermal Isomerization | Dependent on temperature and solvent viscosity. Specific values for this compound require experimental determination. |

Table 2: Photochemical and Kinetic Parameters of this compound Switching

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in this compound's molecular switching and the experimental workflow for their investigation.

Detailed Experimental Protocols

Synthesis of this compound from Anthrone

This protocol describes a one-step synthesis of this compound from commercially available anthrone.

Materials:

-

Anthrone

-

Molecular Iodine (I₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve anthrone in dichloromethane in a round-bottom flask.

-

Add molecular iodine (I₂) to the solution.

-

Slowly add DBU to the reaction mixture at room temperature while stirring in the dark.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.

Investigation of Photochromic Behavior

This protocol outlines the steps to induce and monitor the photoisomerization of this compound using UV-Vis spectroscopy.

Materials and Equipment:

-

This compound solution in a suitable solvent (e.g., toluene, ethanol)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

Light source for irradiation (e.g., UV lamp, laser with appropriate wavelength)

-

Cut-off filters (if necessary)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance maximum of the A-form within the linear range of the spectrophotometer (typically < 1.0).

-

Record the initial UV-Vis absorption spectrum of the solution (predominantly the A-form).

-

Irradiate the solution in the quartz cuvette with a light source at a wavelength corresponding to the absorption band of the A-form (e.g., 365 nm).

-

Periodically stop the irradiation and record the UV-Vis spectrum to monitor the appearance of the B-form's characteristic absorption band in the visible region (~650-680 nm).

-

Continue irradiation until a photostationary state is reached, where no further significant changes in the absorption spectrum are observed.

-

To study the reverse reaction, irradiate the solution containing a high concentration of the B-form with light of a wavelength absorbed by the B-form (e.g., >600 nm).

Investigation of Thermochromic Behavior and Kinetics

This protocol describes how to study the thermally induced isomerization of this compound and determine its kinetic parameters.

Materials and Equipment:

-

This compound solution in a suitable solvent

-

Quartz cuvette

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Heating/cooling circulator

Procedure:

-

Place the cuvette containing the this compound solution (predominantly in the A-form) into the temperature-controlled holder of the spectrophotometer.

-

Equilibrate the sample at a starting temperature (e.g., 25 °C) and record the initial UV-Vis spectrum.

-

Gradually increase the temperature of the sample in controlled increments (e.g., 5-10 °C).

-

At each temperature, allow the system to reach thermal equilibrium and record the UV-Vis spectrum.

-

Monitor the increase in the absorbance of the B-form as a function of temperature.

-

To determine the kinetics of the thermal back-isomerization (B → A), first generate the B-form photochemically as described in section 4.2.

-

Then, in the dark, monitor the decay of the B-form's absorbance at its λmax over time at a constant temperature.

-

Repeat the kinetic measurements at several different temperatures.

-

The rate constants (k) can be determined by fitting the absorbance decay to a first-order kinetic model.

-

The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Conclusion

This compound stands out as a robust and versatile molecular switch with well-defined photochromic and thermochromic properties. The ability to reversibly interconvert between its two distinct isomers using light and heat makes it a compelling candidate for applications in molecular electronics, data storage, and smart materials. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of its switching behavior, enabling further research and development in these exciting fields. Further investigation into the precise quantum yields and activation energies of the parent this compound molecule will provide a more complete quantitative understanding of its dynamic properties.

References

Bianthrone: A Comprehensive Technical Guide to a Bistable Molecular System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: The Bistability of Bianthrone

The bistability of this compound arises from the existence of two ground-state isomers, commonly denoted as the A-form and the B-form. These isomers differ in their stereochemistry around the central C9-C9' double bond.

-

A-Form (Twisted): This is the thermodynamically more stable isomer at room temperature. Due to steric hindrance between the two anthrone moieties, the molecule adopts a twisted conformation.

-

B-Form (Folded): This is the metastable, colored isomer. It is formed upon photoirradiation of the A-form or by heating. The B-form has a folded, more planar structure.

The reversible conversion between these two states can be triggered by light (photochromism) or heat (thermochromism), making this compound a classic example of a molecular switch.

Quantitative Data Summary

Table 1: Spectroscopic Properties of this compound Isomers

| Isomer | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) |

| A-Form (Twisted) | ~380 - 420 nm | Not consistently reported |

| B-Form (Folded) | ~620 - 680 nm | Not consistently reported |

Table 2: Photochromic and Kinetic Parameters of this compound

| Parameter | Value | Conditions |

| Quantum Yield (ΦA→B) | Not consistently reported | Irradiation wavelength dependent |

| Thermal Relaxation Rate (kB→A) | Not consistently reported | Solvent and temperature dependent |

| Activation Energy (Ea) for Thermal Relaxation | Not consistently reported | - |

Experimental Protocols

Synthesis of this compound

A convenient one-step synthesis of this compound from commercially available anthrone has been reported.[1]

Materials:

-

Anthrone

-

Iodine (I₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve anthrone in dichloromethane in a round-bottom flask.

-

Add molecular iodine (I₂) to the solution.

-

Add DBU to the mixture at room temperature, in the dark.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the this compound product can be isolated and purified using standard techniques such as column chromatography.

Characterization: The synthesized this compound should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photochromic Characterization: Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to study the kinetics of the photoisomerization of this compound.

Experimental Setup:

A typical pump-probe transient absorption setup consists of:

-

Pump Laser: A laser source capable of generating ultrashort pulses (femtoseconds or picoseconds) at a wavelength that excites the A-form of this compound (e.g., in the UV-Vis region).

-

Probe Light Source: A broadband light source (e.g., a white light continuum) to probe the absorption changes across a wide spectral range.

-

Optical Delay Line: To precisely control the time delay between the pump and probe pulses.

-

Spectrometer/Detector: To record the absorption spectrum of the probe light after it passes through the sample.

Methodology:

-

A solution of this compound (A-form) in a suitable solvent is placed in a cuvette.

-

The sample is excited with a pump pulse, which triggers the photoisomerization to the B-form.

-

The absorption spectrum of the sample is recorded at various time delays after the pump pulse using the probe pulse.

-

The difference in absorbance before and after the pump pulse (ΔA) is plotted as a function of wavelength and time delay.

-

Analysis of the transient absorption data allows for the determination of the lifetime of the excited states and the kinetics of the formation of the B-form.

Determination of Photoisomerization Quantum Yield

The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photochemical reaction. A general method for its determination involves the following steps[2][3]:

-

Actinometry: Determine the photon flux of the irradiation source using a chemical actinometer (e.g., potassium ferrioxalate).

-

Spectroscopic Monitoring: Irradiate a solution of this compound with a known concentration at a specific wavelength and monitor the change in absorbance at the λmax of the A-form and B-form over time using a UV-Vis spectrophotometer.

-

Calculation: The quantum yield can be calculated using the following equation: Φ = (Number of molecules converted) / (Number of photons absorbed)

This can be determined from the initial rate of change in the concentration of the B-form, the initial absorbance of the A-form at the irradiation wavelength, and the photon flux.

Thermal Relaxation Kinetics

The rate of the thermal reversion from the metastable B-form to the stable A-form can be studied by monitoring the decay of the absorbance of the B-form over time in the dark at a constant temperature.

-

Generate the B-form by irradiating a solution of this compound.

-

Place the solution in a thermostated cuvette holder in a UV-Vis spectrophotometer.

-

Monitor the decrease in absorbance at the λmax of the B-form as a function of time.

-

The data can be fitted to a first-order kinetic model to determine the rate constant (k) for the thermal back-reaction.

-

By performing these measurements at different temperatures, the activation energy (Ea) for the thermal relaxation can be determined using the Arrhenius equation.

Visualizations

Photoisomerization of this compound

Caption: Reversible photoisomerization of this compound between the stable A-form and the metastable B-form.

Experimental Workflow for Photochromic Characterization

Caption: Workflow for the synthesis and photochromic characterization of this compound.

Conclusion

This compound serves as a canonical example of a bistable molecular system, with its photo- and thermo-driven isomerization holding significant promise for the development of advanced materials. While the fundamental principles of its behavior are understood, this guide highlights the need for a more systematic and consolidated reporting of its quantitative photophysical and kinetic parameters in the scientific literature. The provided experimental protocols offer a starting point for researchers to synthesize and characterize this intriguing molecule, paving the way for its further exploration and application in various scientific and technological fields. Future work should focus on establishing a standardized set of experimental conditions to allow for more direct comparison of data across different studies.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Bianthrone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of bianthrone compounds. The information is tailored for professionals in research, science, and drug development, with a focus on detailed experimental protocols and quantitative data to facilitate further investigation and application of these potent natural products.

Introduction to this compound Compounds

Bianthrones are a class of naturally occurring aromatic compounds characterized by a dimeric anthracenone skeleton. They are biosynthetically derived from the acetate-malonate pathway and exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic properties. Their structural diversity and significant bioactivity make them promising candidates for drug discovery and development. This guide will delve into their origins in nature and the technical aspects of their isolation and characterization.

Natural Sources of this compound Compounds

This compound compounds have been isolated from a diverse array of natural sources, including marine invertebrates, fungi, and lichens. This section details the prominent organisms known to produce these compounds.

Marine Invertebrates: Crinoids

Certain marine organisms, particularly crinoids (feather stars), have been identified as a rich source of bianthrones.

-

Source Organism: Heterometra sp., a species of crinoid.[1]

-

Isolated Compounds: Crinemodin this compound, 1''-dehydrocrinemodin this compound, and 1''-hydroxycrinemodin this compound.[1]

Fungi

Fungi, including endophytic and soil-dwelling species, are prolific producers of a variety of secondary metabolites, including bianthrones.

-

Source Organism: Aspergillus wentii, a fungus isolated from the soil of a hypersaline lake.[2][3]

-

Isolated Compounds: Wentithis compound A, Wentithis compound B, and Wentithis compound C.[2]

-

-

Source Organism: Colletotrichum brevisporum, an endophytic fungus.

-

Isolated Compounds: Brevianthrones.

-

Lichens

Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, also serve as a source of unique this compound compounds.

-

Source Organism: Nephroma laevigatum, a species of cyanolichen.

-

Isolated Compounds: Chlorinated bianthrones.

-

Isolation and Purification of this compound Compounds

The isolation of this compound compounds from their natural sources requires a multi-step process involving extraction, fractionation, and chromatography. The following sections provide detailed experimental protocols for their isolation from the aforementioned sources.

Isolation from Crinoids (Heterometra sp.)

Experimental Protocol:

-

Extraction: The crinoid biomass is first extracted with water, followed by an overnight soak in a methanol/dichloromethane (MeOH/DCM) mixture to obtain an organic extract.

-

Prefractionation: The crude organic extract is subjected to Solid Phase Extraction (SPE) using a C8 column. Elution is performed with a stepwise gradient of water and methanol to yield several fractions.

-

Chromatographic Separation: The bioactive fractions from SPE are further purified using preparative High-Performance Liquid Chromatography (HPLC). A common method involves a C18 column with a gradient elution system of water and acetonitrile (MeCN), both containing 0.1% formic acid.

-

Final Purification: Final purification of the isolated compounds is achieved through semi-preparative HPLC, yielding pure bianthrones.

Quantitative Data:

| Compound | Source Organism | Yield (%) | Purity (%) | Analytical Techniques |

| Crinemodin this compound | Heterometra sp. | 0.6 | >95 | HRESIMS, 1D & 2D NMR |

| 1''-dehydrocrinemodin this compound | Heterometra sp. | 0.5 | >95 | HRESIMS, 1D & 2D NMR |

| 1''-hydroxycrinemodin this compound | Heterometra sp. | 0.83 | >95 | HRESIMS, 1D & 2D NMR |

Isolation from Fungi (Aspergillus wentii and Colletotrichum brevisporum)

Experimental Protocol for Aspergillus wentii:

-

Fermentation: The fungus is cultured on a solid rice medium to promote the production of secondary metabolites.

-

Extraction: The fermented rice medium is extracted with ethyl acetate (EtOAc).

-

Chromatographic Purification: The crude EtOAc extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to isolate the wentibianthrones.

Experimental Protocol for Colletotrichum brevisporum:

-

Detailed, step-by-step protocols for the isolation of brevianthrones are not extensively available in the public domain. However, the general approach involves large-scale fermentation of the fungus, followed by solvent extraction of the culture broth and mycelium, and subsequent chromatographic purification using techniques similar to those described for Aspergillus wentii.

Quantitative Data:

Quantitative yield and purity data for bianthrones from these fungal sources are not consistently reported in the available literature.

Isolation from Lichens (Nephroma laevigatum)

Experimental Protocol:

-

Extraction: The lichen thalli are extracted with dichloromethane (DCM).

-

Dereplication and Isolation: The crude DCM extract is analyzed using MS/MS-based molecular networking to identify and target the this compound compounds. Isolation is then carried out using preparative and semi-preparative HPLC.

Quantitative Data:

Specific yield and purity percentages for chlorinated bianthrones from Nephroma laevigatum are not detailed in the currently accessible literature.

Biological Activities and Signaling Pathways

This compound and related anthraquinone compounds have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. The following sections and diagrams illustrate these interactions.

Apoptosis Signaling Pathway

Certain anthraquinone derivatives, such as emodin, which is structurally related to the monomeric units of many bianthrones, are known to induce apoptosis in cancer cells through the mitochondrial pathway.

NF-κB Signaling Pathway

Sennoside A, a this compound glycoside, has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

MAPK Signaling Pathway

Hypericin, another this compound derivative, has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and stress response.

References

- 1. Emodin induces apoptosis in human lung adenocarcinoma cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 3. Xanthone, benzophenone and this compound derivatives from the hypersaline lake-derived fungus Aspergillus wentii - PubMed [pubmed.ncbi.nlm.nih.gov]

Bianthrone: A Potential Toxic Marker in Natural Products - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bianthrones are a class of naturally occurring anthraquinone derivatives found in various medicinal plants, most notably in the genera Polygonum and Rheum. While traditionally used in herbal remedies, emerging evidence suggests that bianthrones may exhibit significant toxicity, raising concerns about the safety of natural products containing these compounds. This technical guide provides a comprehensive overview of bianthrone's potential as a toxic marker, summarizing current knowledge on its cytotoxicity, genotoxicity, and underlying mechanisms of action. Detailed experimental protocols for the identification and toxicological assessment of this compound are provided to facilitate further research and ensure the quality and safety of natural product-based therapeutics.

Introduction

The increasing popularity of herbal medicine and natural health products necessitates a thorough understanding of their chemical constituents and potential toxicities. Bianthrones, dimeric anthraquinones, have been identified as potential toxic markers in several medicinal plants, including Polygonum multiflorum (He Shou Wu) and various Rheum species (Rhubarb).[1] Their presence in these widely consumed botanicals underscores the importance of robust analytical methods for their detection and rigorous toxicological evaluation to establish safe consumption levels. This guide aims to consolidate the existing data on this compound toxicity and provide detailed methodologies for its assessment, serving as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Quantitative Toxicological Data

To date, specific quantitative toxicological data for this compound, such as LD50 and comprehensive IC50 values across multiple cell lines, remains limited in publicly available literature. The following tables are presented as a template for organizing future experimental data.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Allianthrone A | HCT-116 (Colon Cancer) | Not Specified | Weak Activity | Not Specified | [No specific citation available] |

| Allianthrone A | SK-Mel-5 (Melanoma) | Not Specified | Weak Activity | Not Specified | [No specific citation available] |

| This compound (Hypothetical) | HepG2 (Liver Cancer) | MTT Assay | Data Not Available | 24, 48, 72 | |

| This compound (Hypothetical) | A549 (Lung Cancer) | MTT Assay | Data Not Available | 24, 48, 72 | |

| This compound (Hypothetical) | MCF-7 (Breast Cancer) | MTT Assay | Data Not Available | 24, 48, 72 |

Table 2: In Vivo Acute Toxicity of this compound

| Species | Route of Administration | Vehicle | LD50 (mg/kg) | Observation Period | Reference |

| Mouse (Hypothetical) | Oral | Corn Oil | Data Not Available | 14 days | |

| Rat (Hypothetical) | Intravenous | DMSO/Saline | Data Not Available | 14 days |

Experimental Protocols

Analytical Quantification of this compound

Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of anthraquinones in plant matrices.

-

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

-

Mobile Phase:

-

A gradient of acetonitrile and water containing 0.1% phosphoric acid.

-

-

Gradient Elution Program:

-

A typical gradient might start at 10-20% acetonitrile, increasing to 90-100% over 30-40 minutes to elute compounds of increasing hydrophobicity.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at 254 nm and 280 nm.

-

Sample Preparation:

-

Grind the dried plant material to a fine powder.

-

Extract the powder with methanol or ethanol using ultrasonication or Soxhlet extraction.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound.

-

Quantify this compound in the samples by comparing the peak area with the calibration curve.

-

In Vitro Cytotoxicity Assessment

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Culture:

-

Plate cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

-

Assay Procedure:

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Genotoxicity Assessment

Method: Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment:

-

Treat cells with various concentrations of this compound for a short period (e.g., 2-4 hours). Include a negative control (vehicle) and a positive control (e.g., hydrogen peroxide).

-

-

Slide Preparation:

-

Mix the treated cells with low-melting-point agarose.

-